molecular formula C16H27N3O B2367607 N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide CAS No. 1223325-70-9

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide

カタログ番号 B2367607
CAS番号: 1223325-70-9
分子量: 277.412
InChIキー: JGYZOOKLTAPANL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of adenosine agonists, which are compounds that activate adenosine receptors in the body. Adenosine receptors are involved in a variety of physiological processes, including regulation of blood flow, inflammation, and neuronal activity.

作用機序

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide activates adenosine receptors in the body, which are involved in a variety of physiological processes. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. Activation of adenosine receptors leads to a variety of downstream effects, including regulation of cyclic AMP and intracellular calcium levels, as well as modulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects, including regulation of blood flow, reduction of inflammation, and modulation of neuronal activity. In cardiovascular disease, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to improve blood flow by relaxing blood vessels and reducing resistance to blood flow. In neurodegenerative disorders, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function.

実験室実験の利点と制限

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has several advantages as a research tool, including its high potency and selectivity for adenosine receptors. However, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide also has several limitations, including its relatively short half-life and potential for off-target effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide may not be suitable for all experimental models, as its effects may vary depending on the specific biological system being studied.

将来の方向性

There are several potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide, including further investigation of its therapeutic potential in cardiovascular disease and neurodegenerative disorders. Additionally, future research could focus on developing more potent and selective adenosine agonists, as well as exploring the potential for combination therapies with other drugs. Finally, further studies are needed to better understand the mechanisms of action of N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide and its downstream effects on cellular signaling pathways.

合成法

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide can be synthesized using a variety of methods, including the reaction between 2-cycloheptyl-N-methylaminoacetamide and cyclopropylcyanide. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere.

科学的研究の応用

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular disease and neurodegenerative disorders. In cardiovascular disease, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to improve blood flow and reduce inflammation, which could potentially be beneficial in the treatment of conditions such as angina and hypertension. In neurodegenerative disorders, N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been shown to have neuroprotective effects and improve cognitive function, which could potentially be beneficial in the treatment of conditions such as Alzheimer's disease.

特性

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-16(12-17,13-9-10-13)18-15(20)11-19(2)14-7-5-3-4-6-8-14/h13-14H,3-11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYZOOKLTAPANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(C)C2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。